3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
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Overview
Description
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core substituted with a difluorophenyl group and a mercapto group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one are the Androgen receptor messenger RNA (AR mRNA) and the Mineralocorticoid receptor (MR) . The AR mRNA is a clinical trial target associated with diseases such as prostate hyperplasia . The MR is a successful target associated with diseases such as adrenocortical insufficiency, chronic kidney disease, and hypertension .
Result of Action
Given the compound’s targets, it can be inferred that the compound may influence cellular proliferation and differentiation, as well as ion and water transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the condensation of 2,4-difluoroaniline with isothiocyanates, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluoro-phenyl)-2-mercapto-quinazolin-4-one: Similar structure but lacks the 3H designation, which may affect its reactivity and biological activity.
2-Mercapto-3H-quinazolin-4-one: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
3-(2,4-Difluoro-phenyl)-quinazolin-4-one: Lacks the mercapto group, which may reduce its potential for covalent interactions with target proteins.
Uniqueness
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both the difluorophenyl and mercapto groups, which contribute to its enhanced biological activity and selectivity
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIFMXMAMULTFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352541 |
Source
|
Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19062-31-8 |
Source
|
Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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